Vofopitant Vofopitant Vofopitant has been used in trials studying the treatment of PTSD, Primary Insomnia, and Sleep Initiation and Maintenance Disorders.
Brand Name: Vulcanchem
CAS No.: 168266-90-8
VCID: VC0004028
InChI: InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1
SMILES: COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4
Molecular Formula: C21H23F3N6O
Molecular Weight: 432.4 g/mol

Vofopitant

CAS No.: 168266-90-8

Cat. No.: VC0004028

Molecular Formula: C21H23F3N6O

Molecular Weight: 432.4 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Vofopitant - 168266-90-8

CAS No. 168266-90-8
Molecular Formula C21H23F3N6O
Molecular Weight 432.4 g/mol
IUPAC Name (2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine
Standard InChI InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1
Standard InChI Key XILNRORTJVDYRH-HKUYNNGSSA-N
Isomeric SMILES COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4
SMILES COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4
Canonical SMILES COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4
Appearance Solid powder

Chemical and Structural Profile

Molecular Identity

Vofopitant’s IUPAC name is (2S,3S)-N-({2-methoxy-5-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}methyl)-2-phenylpiperidin-3-amine. Its structure features a tetrazole ring substituted with a trifluoromethyl group, a methoxy-phenyl moiety, and a piperidine amine scaffold . The stereochemistry at the 2S and 3S positions is critical for NK1 receptor affinity, as demonstrated by the inactivity of its enantiomer GR226206 .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₃F₃N₆OPubChem
Molecular Weight432.4 g/molPubChem
SynonymsGR205171, SCHEMBL310338PubChem
CAS Registry168266-90-8PubChem

Stereochemical Considerations

The (2S,3S) configuration confers optimal binding to the NK1 receptor’s hydrophobic pocket, as shown in comparative studies with enantiomeric pairs . Molecular docking simulations suggest that the trifluoromethyl-tetrazole group interacts with residues in the receptor’s extracellular domain, while the piperidine amine forms hydrogen bonds with Asp147 .

Pharmacological Mechanism and Target Engagement

Neurokinin-1 Receptor Antagonism

Vofopitant competitively inhibits substance P (SP) binding at NK1 receptors, with a reported Ki of 0.3 nM in human cortical membranes . SP/NK1 signaling mediates stress responses, nociception, and emesis, making its blockade therapeutically relevant for mood disorders and chemotherapy-induced nausea .

Pharmacodynamic Interactions

In rat electroshock models, Vofopitant (10 mg/kg) potentiated the anticonvulsant efficacy of lamotrigine, reducing the required dose by 40% without exacerbating neurotoxicity . This synergy was absent with valproate or gabapentin, implicating sodium channel modulation as a key mechanism . Receptor occupancy studies indicate >99% NK1 blockade is necessary for efficacy, aligning with its high receptor affinity .

Table 2: In Vivo Efficacy in Preclinical Models

ModelEffectDose (mg/kg)Source
Electroshock SeizuresLamotrigine potentiation10PubMed
Stress-Induced DopamineCortical DA reduction5NCATS

Clinical Development and Trial Outcomes

Phase II Investigations

Vofopitant entered Phase II trials for PTSD (NCT00249340) and primary insomnia (NCT00383786) at fixed 5 mg daily doses . Both studies failed to meet primary endpoints:

  • PTSD: No significant improvement in CAPS-2 scores vs. placebo after 8 weeks .

  • Insomnia: Polysomnography showed no difference in sleep latency or maintenance .

Termination was attributed to insufficient target engagement or redundant pathways in humans, contrasting with preclinical optimism .

Adjunctive Therapy in Epilepsy

A 2010 study proposed repurposing Vofopitant (20 mg/day) as an adjunct to sodium channel blockers . While animal models showed promise, no human trials followed, likely due to shifting priorities in developer portfolios .

Future Directions and Unmet Needs

Revisiting Anticonvulsant Synergy

The 2010 epilepsy findings remain clinically untested . Given that 30% of epilepsy patients are drug-resistant, combining Vofopitant with sodium channel blockers warrants re-evaluation in proof-of-concept trials .

Biomarker-Driven Patient Selection

NK1 receptor density, measurable via PET imaging, could stratify responders in mood disorder trials . Post-hoc analyses of failed studies might reveal subgroups benefiting from Vofopitant’s SP modulation .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator